

# Spectroscopic Data of Triphenylantimony: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Triphenylantimony

Cat. No.: B1630391

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This technical guide provides a comprehensive overview of the spectroscopic data for **triphenylantimony** ( $C_{18}H_{15}Sb$ ), a compound of significant interest in organometallic chemistry and catalysis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The key spectroscopic data for **triphenylantimony** are summarized in the tables below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1H$  and  $^{13}C$  NMR Chemical Shifts for **Triphenylantimony**

Nucleus	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Assignment
$^1\text{H}$	7.55 - 7.45	m	ortho-, meta-, para-protons
$^{13}\text{C}$	137.5	s	C1 (ipso)
134.1	s	C2, C6 (ortho)	
129.2	s	C4 (para)	
128.8	s	C3, C5 (meta)	

Note: Spectra are typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

## Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Frequencies for **Triphenylantimony**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~1575	Medium	Aromatic C=C stretch
~1480	Strong	Aromatic C=C stretch
~1430	Strong	Aromatic C=C stretch
~1065	Medium	In-plane C-H bend
~995	Medium	In-plane C-H bend
~730	Strong	Out-of-plane C-H bend
~695	Strong	Out-of-plane C-H bend
~450	Medium-Strong	Sb-C stretch

Note: Spectra are often obtained from a KBr pellet or a Nujol mull.

## Mass Spectrometry (MS)

Table 3: Key Mass-to-Charge Ratios (m/z) for **Triphenylantimony** under Electron Ionization (EI)

m/z	Relative Intensity	Proposed Fragment Ion
354	Moderate	$[\text{C}_{18}\text{H}_{15}^{123}\text{Sb}]^+$ (Molecular Ion)
352	High	$[\text{C}_{18}\text{H}_{15}^{121}\text{Sb}]^+$ (Molecular Ion)
277	High	$[\text{C}_{12}\text{H}_{10}\text{Sb}]^+$
200	Low	$[\text{C}_6\text{H}_5\text{Sb}]^+$
154	Moderate	$[\text{C}_{12}\text{H}_{10}]^+$ (Biphenyl)
77	High	$[\text{C}_6\text{H}_5]^+$

Note: The presence of two major isotopes of antimony,  $^{121}\text{Sb}$  (57.3%) and  $^{123}\text{Sb}$  (42.7%), results in characteristic isotopic patterns for antimony-containing fragments.

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy Protocol:

- **Sample Preparation:** A solution of **triphenylantimony** is prepared by dissolving approximately 10-20 mg of the solid in about 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **Instrumentation:** Spectra are recorded on a Fourier Transform NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 300 MHz or higher.
- **$^1\text{H}$  NMR Acquisition:** A standard single-pulse experiment is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of

2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse program is employed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of  $^{13}\text{C}$  and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

## Infrared (IR) Spectroscopy

Potassium Bromide (KBr) Pellet Method:

- Sample Preparation: Approximately 1-2 mg of **triphenylantimony** is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent powder form.
- Pellet Formation: The ground mixture is transferred to a pellet die. A vacuum is applied to remove entrapped air, and the mixture is compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first. Then, the sample spectrum is acquired over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

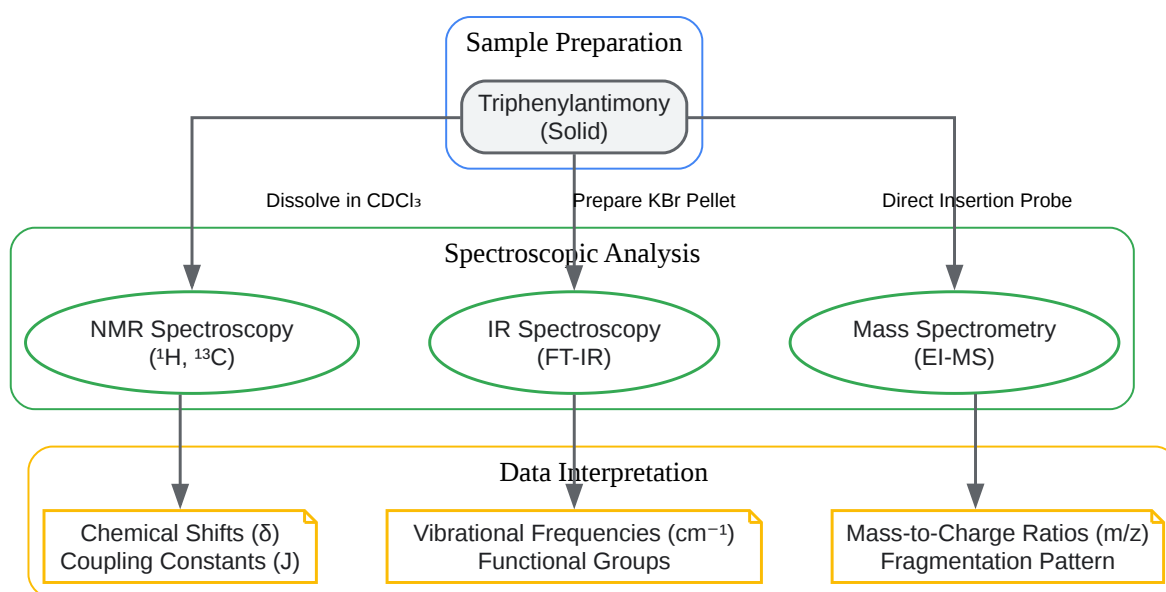
Electron Ionization (EI) Mass Spectrometry Protocol:

- Sample Introduction: A small amount of solid **triphenylantimony** is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to facilitate vaporization into the ion source.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus  $m/z$ .

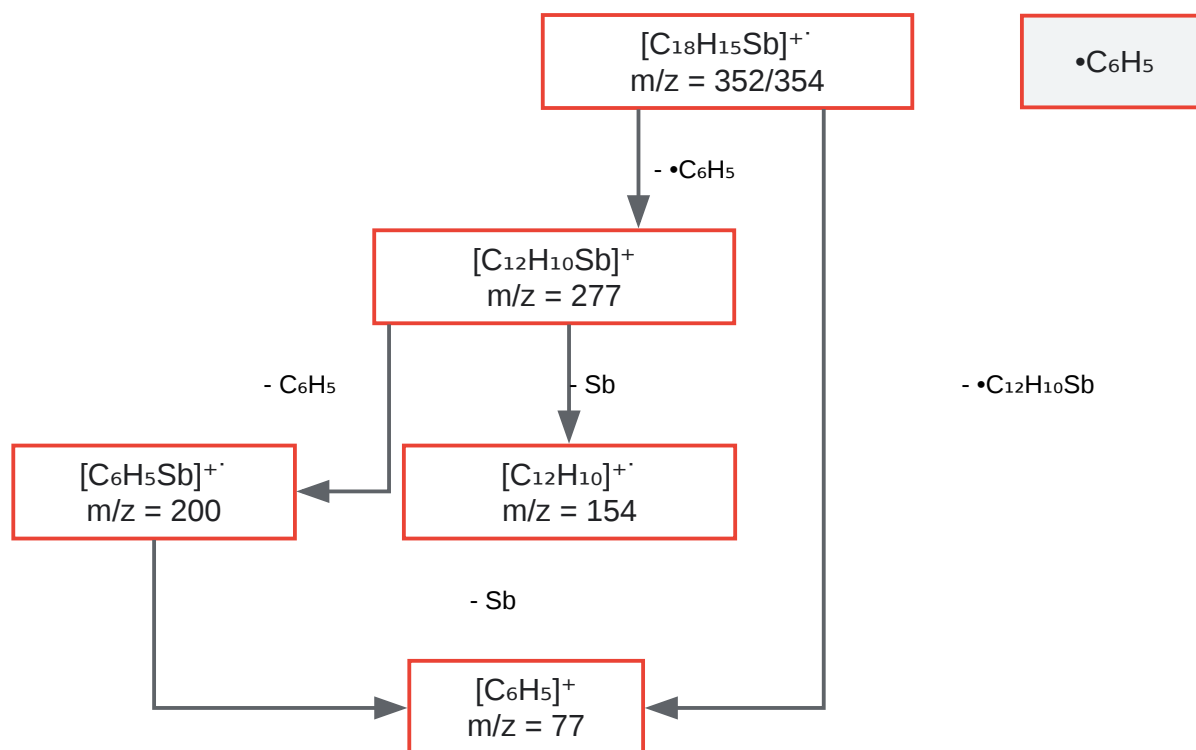
## Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a proposed fragmentation pathway for **triphenylantimony**.



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A logical workflow for the spectroscopic analysis of **triphenylantimony**.



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A proposed fragmentation pattern for **triphenylantimony** in EI-MS.

- To cite this document: BenchChem. [Spectroscopic Data of Triphenylantimony: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1630391#triphenylantimony-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1630391#triphenylantimony-spectroscopic-data-nmr-ir-ms)

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